Cas no 49627-27-2 (Sulindac sulfide)
Sulindac sulfide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-, (1Z)-
- Sulindac Sulfide
- PAOA
- (Z)-Sulindac sulfide
- (Z)-2-{5-Fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}acetic acid
- (Z)-5-fluoro-2-methyl-1-(4-methythiobenzylidene)-3-indenylacetic acid
- CAS-49627-27-2
- SULINDAC IMPURITY C [EP IMPURITY]
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-
- 2-(3-(4-(methylthio)benzylidene)-6-fluoro-2-methyl-3H-inden-1-yl)acetic acid
- (Z)-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)inden-3-ylacetic acid
- CCG-208108
- (Z)-2-(3-(4-(methylthio)benzylidene)-6-fluoro-2-methyl-3H-inden-1-yl)acetic acid
- Sulindac Sulphane
- (Z)-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic acid
- Tox21_113636
- CHEBI:95256
- MFCD00869764
- NCGC00161601-01
- 32004-67-4
- UPCMLD-DP020
- (Z)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetic acid
- 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-, (Z)-
- DTXSID0049078
- (Z)-2-{5-Fluoro-2-methyl-1-[4-(methylthio)benzylidene]-1H-inden-3-yl}acetic acid; Sulindac Sulphane; Sulindac Sulfide; Sulindac Related Compound C; Sulindac Impurity C
- UNII-6UVA8S2DEY
- {6-Fluoro-2-methyl-3-[1-[4-(methyl-lambda*4*-sulfanyl)-phenyl]-meth-(E)-ylidene]-3H-inden-1-yl}-acetic acid
- cid_5352624
- (Z)-5-fluoro-2-methyl-1-(4-methylthiobenzylidene) inden-3-ylacetic acid
- 2-[(3z)-6-Fluoranyl-2-Methyl-3-[(4-Methylsulfanylphenyl)methylidene]inden-1-Yl]ethanoic Acid
- AKOS015965586
- BDBM50110164
- UNM-0000306137
- CHEMBL18797
- Sulindac sulphide, (z)-
- 5-Fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indenyl acetic acid
- Q27145288
- {6-Fluoro-2-methyl-3-[1-(4-methylsulfanyl-phenyl)-meth-(E)-ylidene]-3H-inden-1-yl}-acetic acid
- 6UVA8S2DEY
- SR-01000944868-1
- AC-20512
- UPCMLD-DP020:001
- [6-Fluoro-2-methyl-3-(4-methylsulfanyl-benzylidene)-3H-inden-1-yl]-acetic acid
- Sulindac sulphide
- (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)-phenyl]methylene]-1H-indene-3-acetic acid
- Sulindac Sulfide - CAS 32004-67-4
- {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfanyl)benzylidene]-1H-inden-3-yl}acetic acid
- SFI
- SR-01000944868
- HY-B1786
- cis-Sulindac sulfide
- Z-5-Fluoro-2-methyl-1-[p-(methylthio)benzylidene]indene-3-acetic acid
- Sulindac sulfide, (Z)-
- CS-0013817
- Z-sulindac sulfide
- 49627-27-2
- Sulindac sulfide, >=98% (HPLC), solid
- Tox21_113636_1
- EINECS 256-403-9
- NSC-747692
- C90603
- SCHEMBL2586650
- (Z)-5-Fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-1H-indene-3-acetic acid
- NSC747692
- 1H-INDENE-3-ACETIC ACID, 5-FLUORO-2-METHYL-1-((4-(METHYLTHIO)PHENYL)METHYLENE)-, (1Z)-
- DTXCID0029004
- BRD-K76525302-001-01-3
- NCGC00161601-02
- CHEBI:75408
- (1Z)-5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic Acid
- GLXC-20078
- SULINDAC IMPURITY C (EP IMPURITY)
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-(4-(methylthio)phenyl)methylene-, (Z)-
- EINECS 250-892-2
- ((1Z)-5-fluoro-2-methyl-1-(4-(methylsulfanyl)benzylidene)-1H-inden-3-yl)acetic acid
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-(p-(methylthio)benzylidene)-
- Sulindac impurity 3?Sulindac EP impurity C?
- DA-78111
- (1Z)-5-Fluoro-2-methyl-1-((4-(methylthio)phenyl)methylene)-1H-indene-3-acetic Acid
- Sulindac sulfide
-
- Inchi: 1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
- InChI Key: LFWHFZJPXXOYNR-MFOYZWKCSA-N
- SMILES: S(C)C1C=CC(=CC=1)/C=C1\C2C=CC(=CC=2C(CC(=O)O)=C\1C)F
Computed Properties
- Exact Mass: 340.09300
- Monoisotopic Mass: 340.093329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 62.6
Experimental Properties
- Density: 1.3
- Melting Point: 189-191°C
- Boiling Point: 526.3°Cat760mmHg
- Flash Point: 272.1°C
- Solubility: DMSO: >22 mg/mL
- PSA: 62.60000
- LogP: 5.35000
Sulindac sulfide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-42/43-63
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R22; R42/43; R63
Sulindac sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-B1786-10mM*1mLinDMSO |
Sulindac sulfide |
49627-27-2 | 99.07% | 10mM*1mLinDMSO |
¥990 | 2022-05-18 | |
| MedChemExpress | HY-B1786-50mg |
Sulindac sulfide |
49627-27-2 | 98.60% | 50mg |
¥900 | 2024-04-18 | |
| MedChemExpress | HY-B1786-100mg |
Sulindac sulfide |
49627-27-2 | 98.60% | 100mg |
¥1400 | 2024-04-18 | |
| MedChemExpress | HY-B1786-250mg |
Sulindac sulfide |
49627-27-2 | 98.60% | 250mg |
¥3000 | 2024-04-18 | |
| ChemScence | CS-0013817-50mg |
Sulindac sulfide |
49627-27-2 | 99.07% | 50mg |
$90.0 | 2022-04-27 | |
| ChemScence | CS-0013817-100mg |
Sulindac sulfide |
49627-27-2 | 99.07% | 100mg |
$140.0 | 2022-04-27 | |
| ChemScence | CS-0013817-250mg |
Sulindac sulfide |
49627-27-2 | 99.07% | 250mg |
$300.0 | 2022-04-27 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642031-20MG |
Sulindac Related Compound C |
49627-27-2 | 20mg |
¥12360.52 | 2025-01-14 | ||
| TRC | S699220-5mg |
Sulindac Sulfide |
49627-27-2 | 5mg |
$ 80.00 | 2023-09-06 | ||
| TRC | S699220-10mg |
Sulindac Sulfide |
49627-27-2 | 10mg |
$97.00 | 2023-05-17 |
Sulindac sulfide Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Sulindac sulfide
Sulindac Sulfide: A Comprehensive Overview
Sulindac sulfide, with the CAS number 49627-27-2, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This compound is a derivative of sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. The sulfide form of sulindac has been extensively studied for its potential applications in treating various inflammatory conditions and its role in modulating cellular signaling pathways.
The chemical structure of Sulindac sulfide consists of a benzene ring substituted with a sulfide group and an ester moiety. This unique structure contributes to its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Recent studies have highlighted the importance of the sulfide group in enhancing the compound's bioavailability and reducing potential side effects associated with traditional NSAIDs. Researchers have also explored the stereochemistry of Sulindac sulfide, revealing that its enantiomers may exhibit different pharmacological profiles, which could be exploited for targeted therapies.
One of the most promising areas of research involving Sulindac sulfide is its role in inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes involved in the synthesis of prostaglandins, which play a critical role in inflammation, pain, and fever. Unlike traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2, Sulindac sulfide has been shown to exhibit selective inhibition towards COX-2, thereby reducing gastrointestinal side effects while maintaining anti-inflammatory efficacy. This selectivity makes it an attractive candidate for developing safer NSAIDs.
Recent advancements in computational chemistry have enabled researchers to model the interaction of Sulindac sulfide with COX enzymes at the molecular level. These studies have provided insights into the binding mechanisms and have guided the design of more potent and selective derivatives. For instance, modifications to the sulfide group have been shown to enhance enzyme inhibition without compromising safety profiles.
In addition to its anti-inflammatory properties, Sulindac sulfide has also been investigated for its potential anticancer activity. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as NF-kappaB and MAPK. Furthermore, its ability to inhibit prostaglandin synthesis has been linked to reduced tumor growth and metastasis in animal models.
The synthesis of Sulindac sulfide involves a multi-step process that typically starts with sulindac as the precursor. The conversion to the sulfide form is achieved through a series of chemical reactions that require precise control over reaction conditions to ensure high purity and yield. Recent innovations in synthetic methodology have focused on improving the efficiency and scalability of these processes, making large-scale production more feasible.
From a regulatory standpoint, Sulindac sulfide is classified as a research chemical due to its experimental nature. However, ongoing clinical trials are evaluating its safety and efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Early results from these trials are encouraging, with participants reporting significant reductions in pain and inflammation without major adverse effects.
In conclusion, Sulindac sulfide represents a promising advancement in NSAID development, offering improved selectivity, reduced side effects, and potential applications beyond traditional anti-inflammatory therapies. As research continues to uncover its full therapeutic potential, this compound holds great promise for addressing unmet medical needs in both inflammatory and oncological conditions.
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